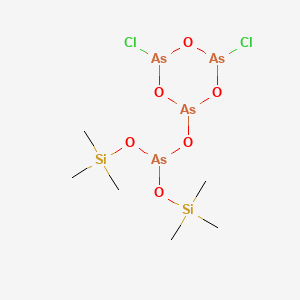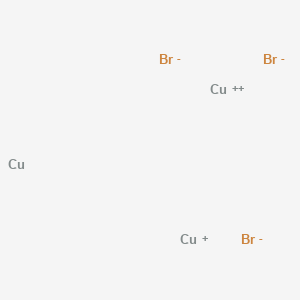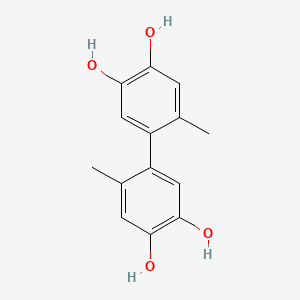
(E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a hexyloxycarbanilate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and the cyclohexyl group. The piperidine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia . The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction.
The final step involves the coupling of the piperidine and cyclohexyl groups with the p-hexyloxycarbanilate moiety under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The cyclohexyl group can be reduced to a cyclohexane ring.
Substitution: The hexyloxycarbanilate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring would yield N-oxides, while reduction of the cyclohexyl group would yield cyclohexane derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring may interact with receptor sites, while the cyclohexyl and hexyloxycarbanilate moieties may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid share the piperidine ring structure.
Cyclohexyl derivatives: Compounds like cyclohexylamine share the cyclohexyl group.
Carbanilate derivatives: Compounds like phenylcarbanilate share the carbanilate moiety.
Uniqueness
(E)-2-Piperidinocyclohexyl p-hexyloxycarbanilate hydrochloride is unique due to its combination of a piperidine ring, a cyclohexyl group, and a hexyloxycarbanilate moiety. This unique structure may confer specific binding properties and reactivity that are not observed in similar compounds.
属性
CAS 编号 |
38205-34-4 |
|---|---|
分子式 |
C24H39ClN2O3 |
分子量 |
439.0 g/mol |
IUPAC 名称 |
[(1S,2S)-2-piperidin-1-ium-1-ylcyclohexyl] N-(4-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C24H38N2O3.ClH/c1-2-3-4-10-19-28-21-15-13-20(14-16-21)25-24(27)29-23-12-7-6-11-22(23)26-17-8-5-9-18-26;/h13-16,22-23H,2-12,17-19H2,1H3,(H,25,27);1H/t22-,23-;/m0./s1 |
InChI 键 |
QMSZOCYQHRDDPA-SJEIDVEUSA-N |
手性 SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)O[C@H]2CCCC[C@@H]2[NH+]3CCCCC3.[Cl-] |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)OC2CCCCC2[NH+]3CCCCC3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


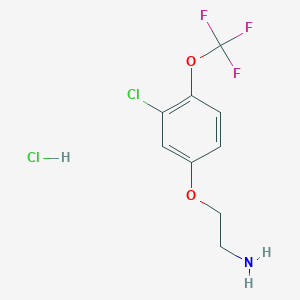
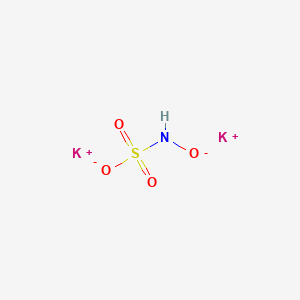
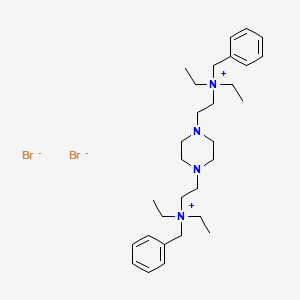

![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
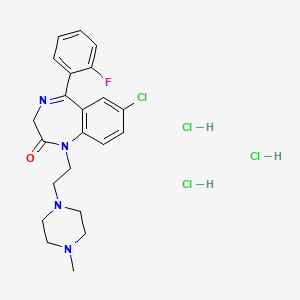
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)

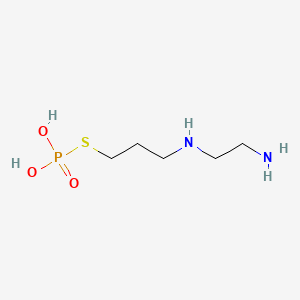
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)
